molecular formula C12H7FN4O6 B11966062 N-(4-Fluorophenyl)picrylamine CAS No. 63033-81-8

N-(4-Fluorophenyl)picrylamine

Cat. No.: B11966062
CAS No.: 63033-81-8
M. Wt: 322.21 g/mol
InChI Key: JJGBDTGDFFAGMT-UHFFFAOYSA-N
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Description

The closest analogs discussed in the literature include halogen-substituted phenyl derivatives such as N-(4-fluorophenyl)maleimide and 3-chloro-N-phenyl-phthalimide . For the purpose of this analysis, comparisons will focus on structurally related compounds with fluorophenyl or nitro-functionalized aromatic amines.

Properties

CAS No.

63033-81-8

Molecular Formula

C12H7FN4O6

Molecular Weight

322.21 g/mol

IUPAC Name

N-(4-fluorophenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C12H7FN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H

InChI Key

JJGBDTGDFFAGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)picrylamine typically involves the reaction of 4-fluoroaniline with picryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)picrylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxylamine, ammonia.

Major Products Formed

The major products formed from these reactions include various nitro, fluoro, and amino derivatives, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

N-(4-Fluorophenyl)picrylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)picrylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Aromatic Amines

A critical comparison can be drawn with N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) and its halogenated analogs (Table 1). Studies indicate that the size of the halogen substituent (F, Cl, Br, I) has minimal impact on inhibitory potency toward monoacylglycerol lipase (MGL), suggesting electronic effects or steric factors may dominate over atomic size .

Table 1: Inhibitory Activity of Halogen-Substituted Phenylmaleimides

Compound Substituent IC₅₀ (μM)
N-(4-fluorophenyl)maleimide F 5.18
N-(4-chlorophenyl)maleimide Cl 7.24
N-(4-bromophenyl)maleimide Br 4.37
N-(4-iodophenyl)maleimide I 4.34

Key Findings :

  • The electron-withdrawing nature of fluorine may enhance electrophilic reactivity, but this is offset by steric factors in the active site .
Nitro-Functionalized Analogues

While N-(4-fluorophenyl)picrylamine contains a trinitroaniline (picramide) backbone, the evidence lacks direct studies on this compound. However, 3-chloro-N-phenyl-phthalimide (Fig. 1, ) shares structural motifs (aromatic amine, halogen substitution) and is used as a monomer for polyimide synthesis. Key differences include:

  • Functional Group : Phthalimide (cyclic dicarboximide) vs. picrylamine (trinitroaniline).
  • Reactivity : Phthalimides undergo nucleophilic substitution at the chloro position for polymerization, whereas picrylamines are highly electron-deficient due to nitro groups, favoring explosive or ligand-binding applications.
Fluorobenzyl Derivatives

lists N-(4-fluorobenzyl)-substituted amines (e.g., pyrrolidine or piperidine derivatives). These compounds differ significantly in backbone structure (aliphatic amines vs. aromatic picrylamine) but highlight the prevalence of 4-fluorophenyl groups in medicinal chemistry for enhancing metabolic stability and bioavailability.

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